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Compound of Interest

Compound Name: Reactive green 12

CAS No.: 12225-80-8

Cat. No.: B1171857

Get Quote

An In-depth Examination of the Synthesis, Structure, and Significance of a Complex Reactive

Dye for Researchers and Professionals in Drug Development and Material Science.

Abstract
Reactive Green 12, identified by its Colour Index (C.I.) name, is a complex, metal-containing

reactive dye valued for its vibrant green shade and covalent bonding capability with cellulosic

fibers. This technical guide provides a detailed exploration of the synthesis and discovery of

Reactive Green 12 (CAS No. 72152-45-5), presenting a plausible synthetic pathway based on

established principles of reactive dye chemistry. The guide elucidates the intricate molecular

structure of the dye, which combines a nickel phthalocyanine chromophore with a distinct azo

dye moiety, linked to a reactive trichloropyrimidinyl group. While specific historical records of its

discovery are not extensively documented in publicly accessible literature, its development can

be situated within the broader context of the innovation of reactive dyes in the mid-20th century.

This document offers detailed, albeit generalized, experimental protocols for the key reaction

types involved in its synthesis and characterization, and presents quantitative data in a

structured format for clarity. Visualizations of the proposed synthetic pathway and experimental
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workflows are provided to enhance understanding for researchers, scientists, and professionals

in drug development and chemical manufacturing.

Introduction to Reactive Green 12
Reactive Green 12 is a prominent member of the reactive dye class, which are characterized

by their ability to form covalent bonds with the hydroxyl groups in cellulosic fibers such as

cotton and rayon. This covalent linkage imparts exceptional wash fastness to the dyed

substrate. The molecular structure of Reactive Green 12 is a sophisticated assembly of two

different chromophores—a nickel phthalocyanine and a pyrazolone-based azo dye—and a

heterocylic reactive group. Its full chemical name, Nickelate(6-), [22-[[[3-[2-[4,5-dihydro-3-

methyl-5-oxo-1-[3-sulfo-4-[2-[2-sulfo-4-[(2,5,6-trichloro-4-

pyrimidinyl)amino]phenyl]ethenyl]phenyl]-1H-pyrazol-4-yl]diazenyl]-4-

sulfophenyl]amino]sulfonyl]-29H,31H-phthalocyanine-1,8,15-

trisulfonato(8-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hexasodium, provides a

roadmap to its complex architecture.

The vibrant green color of this dye is a result of the combination of the blue nickel

phthalocyanine chromophore and a yellow azo dye. This intramolecular mixture of

chromophores is a common strategy in dye chemistry to achieve specific hues that are

otherwise difficult to obtain with a single chromophore.

Physicochemical Properties and Identification
A summary of the key identifiers and properties of Reactive Green 12 is provided in the table

below.
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Property Value

CAS Number 72152-45-5

Molecular Formula C₆₀H₂₉Cl₃N₁₆NiO₂₁S₇ · 6Na

Synonyms
C.I. Reactive Green 12, Cibacron Brilliant Green

T 3G-E

Molecular Weight 1845.5 g/mol (as the hexasodium salt)

Appearance Dark green powder

Solubility Soluble in water

Reactive Group 2,5,6-Trichloropyrimidinyl

Proposed Synthesis Pathway
While a definitive, step-by-step published synthesis for Reactive Green 12 is not readily

available, a logical synthetic route can be postulated based on its structure and established

principles of dye chemistry. The synthesis can be envisioned as a multi-stage process involving

the preparation of two key intermediates: a reactive nickel phthalocyanine derivative and a

complex azo dye, followed by their condensation.

A generalized workflow for the synthesis is depicted below:
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Intermediate 1: Ni-Phthalocyanine Derivative

Intermediate 2: Azo Dye Component

Final CondensationNickel Phthalocyanine Sulfonation Ni-Phthalocyanine Sulfonic Acid Chlorosulfonation Ni-Phthalocyanine Sulfonyl Chloride

Condensation

Diaminostilbene Disulfonic Acid Condensation with TCP

Pyrazolone Derivative Diazotization & Coupling2,4,5,6-Tetrachloropyrimidine Azo Dye Intermediate

Reactive Green 12

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Reactive Green 12.

Synthesis of the Nickel Phthalocyanine Intermediate
The synthesis of the reactive nickel phthalocyanine component likely begins with the formation

of nickel phthalocyanine itself, followed by sulfonation and chlorosulfonation to introduce

reactive handles.

Experimental Protocol: Synthesis of Nickel(II) Phthalocyanine Trisulfonyl Chloride

(Hypothetical)

Sulfonation: Nickel(II) phthalocyanine is treated with oleum (fuming sulfuric acid) to introduce

sulfonic acid groups onto the phthalocyanine ring. The number of sulfonic acid groups can be

controlled by adjusting the reaction time, temperature, and concentration of the oleum.

Chlorosulfonation: The resulting nickel phthalocyanine sulfonic acid is then reacted with a

chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl), to

convert the sulfonic acid groups into more reactive sulfonyl chloride groups. This

intermediate is then ready for condensation with the azo dye component.
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Synthesis of the Azo Dye Intermediate
The azo dye portion of Reactive Green 12 is more complex. It involves the synthesis of a

stilbene derivative which is then diazotized and coupled with a pyrazolone derivative.

Experimental Protocol: Synthesis of the Azo Dye Intermediate (Hypothetical)

Preparation of the Stilbene-Pyrimidine Moiety: 4,4'-diaminostilbene-2,2'-disulfonic acid is

reacted with 2,4,5,6-tetrachloropyrimidine in a controlled manner to achieve

monosubstitution, leaving one amino group free for diazotization. The reaction is typically

carried out in an aqueous medium with careful pH control.

Diazotization: The remaining free amino group on the stilbene-pyrimidine intermediate is

then diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid)

at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The pyrazolone derivative, 4,5-dihydro-3-methyl-5-oxo-1-(3-sulfo-4-

aminophenyl)-1H-pyrazole, is prepared separately. The diazonium salt from the previous

step is then coupled to this pyrazolone derivative to form the final azo dye intermediate. This

coupling reaction is typically carried out under weakly acidic to neutral conditions.

Final Condensation
The final step in the synthesis is the condensation of the two primary intermediates.

Nickel Phthalocyanine
Sulfonyl Chloride

Condensation Reaction
(Nucleophilic Acyl Substitution)

Azo Dye Intermediate
(with free amino group)

Reactive Green 12
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Click to download full resolution via product page

Caption: Final condensation step in the synthesis of Reactive Green 12.

Experimental Protocol: Final Condensation (Hypothetical)

The nickel phthalocyanine sulfonyl chloride is reacted with the amino group of the azo dye

intermediate. This is a nucleophilic acyl substitution reaction where the amino group of the azo

dye attacks the sulfonyl chloride group of the phthalocyanine, forming a stable sulfonamide

linkage. This reaction is typically carried out in an aqueous solution, and the pH is carefully

controlled to facilitate the reaction and minimize hydrolysis of the sulfonyl chloride and the

reactive trichloropyrimidinyl group. The final product is then isolated and purified, often by

salting out from the reaction mixture.

Discovery and Historical Context
The specific details surrounding the initial discovery and development of Reactive Green 12
are not well-documented in publicly available scientific literature. However, its emergence can

be understood within the broader history of reactive dye innovation. The first commercial

reactive dyes were introduced by Imperial Chemical Industries (ICI) in 1956. These early dyes

were based on the dichlorotriazinyl reactive group. The development of other reactive groups,

including the trichloropyrimidinyl group found in Reactive Green 12, followed as dye chemists

sought to improve properties such as reactivity, fixation efficiency, and the stability of the dye-

fiber bond. The creation of complex dyes like Reactive Green 12, with multiple chromophores,

represents a more advanced stage in the evolution of reactive dyes, aimed at achieving

specific, commercially desirable shades.

Signaling Pathways and Mechanism of Action
The term "signaling pathways" is more commonly associated with pharmacology and

biochemistry. In the context of reactive dyes, the relevant concept is the mechanism of reaction

with the substrate. Reactive Green 12, with its trichloropyrimidinyl reactive group, covalently

bonds to cellulosic fibers via a nucleophilic substitution reaction.
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Caption: Mechanism of covalent bond formation with cellulose.

Under alkaline conditions, the hydroxyl groups on the cellulose fiber are deprotonated to form

highly nucleophilic cellulosate anions. These anions then attack one of the carbon atoms of the

pyrimidine ring that is bonded to a chlorine atom. This results in the displacement of a chloride

ion and the formation of a stable, covalent ether linkage between the dye molecule and the

cellulose fiber. The presence of three chlorine atoms on the pyrimidine ring offers multiple

potential reaction sites, although typically only one reacts with the fiber under standard dyeing

conditions.

Conclusion
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Reactive Green 12 stands as a testament to the sophisticated molecular engineering involved

in the creation of modern synthetic dyes. Its synthesis, while not detailed in public records, can

be logically deduced from its complex structure, involving the preparation and subsequent

condensation of a reactive nickel phthalocyanine and a bespoke azo dye. The resulting

molecule combines the desirable properties of both chromophores to produce a vibrant green

shade with the high performance characteristics, particularly wash fastness, expected of a

reactive dye. This technical guide provides a framework for understanding the chemistry of this

important industrial colorant, offering valuable insights for researchers and professionals in

related fields. Further research into the specific historical development and optimization of the

synthesis of Reactive Green 12 would provide a more complete picture of this fascinating

molecule.

To cite this document: BenchChem. [The Synthesis and Discovery of Reactive Green 12: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171857/docs#the-synthesis-and-discovery-of-
reactive-green-12-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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